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2-Acetyl-2-azabicyclo[2.2.1]hept-

5-en-3-one

CAS No.: 189098-29-1

Cat. No.: B065176

Get Quote

In the landscape of synthetic organic and medicinal chemistry, certain molecules achieve an

iconic status, not merely for their own properties, but for the vast chemical space they unlock.

The bicyclic γ-lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, colloquially known as Vince lactam,

is one such cornerstone.[1][2] Named for its pioneer, Robert Vince, whose work on carbocyclic

nucleosides laid the foundation for major therapeutic breakthroughs, this strained, chiral

building block is a testament to the power of stereocontrolled synthesis.[1]

Its true value lies in its rigid conformational structure and the strategic placement of two key

reactive sites: the amide bond within the γ-lactam ring and a strained olefin bond. This unique

arrangement has established Vince lactam as a critical precursor for several blockbuster

antiviral drugs, including the anti-HIV agents Abacavir and Carbovir, and the influenza

neuraminidase inhibitor Peramivir.[2][3][4] The ring C=C bond, in particular, serves as a

versatile handle for a wide array of chemical manipulations, enabling the synthesis of not only

functionalized γ-lactams but also diverse γ-amino acid derivatives built upon a cyclopentane

framework.[2][5]
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This guide, intended for researchers and drug development professionals, moves beyond a

simple recitation of known syntheses. As a Senior Application Scientist, my objective is to

provide a deeper narrative, exploring the mechanistic rationale behind synthetic strategies, the

causality driving experimental choices, and the self-validating logic embedded in robust

protocols. We will dissect the core chemistry of Vince lactam, from achieving enantiopurity to

leveraging its reactivity, to construct novel molecular architectures with therapeutic potential.

Part 1: Mastering the Synthon - Access to
Enantiopure Vince Lactam
The biological activity of Vince lactam derivatives is intrinsically tied to their stereochemistry.

For instance, the therapeutic efficacy of Abacavir is derived specifically from the (-)-enantiomer

of its Vince lactam precursor.[3] Therefore, the first and most critical step in any synthetic

campaign is securing access to enantiomerically pure starting material. While several chemical

methods for resolution exist, the industrial standard is Enzymatic Kinetic Resolution (EKR), a

process prized for its exceptional efficiency, high enantioselectivity, and environmentally benign

nature.[3][6]

The Principle of Enzymatic Kinetic Resolution (EKR)
EKR leverages the stereospecificity of enzymes, most commonly γ-lactamases, to differentiate

between the two enantiomers of racemic Vince lactam.[7] The process does not create chirality

but rather separates a racemic mixture. A (+)-γ-lactamase, for example, will selectively catalyze

the hydrolysis (ring-opening) of (+)-Vince lactam into its corresponding γ-amino acid, leaving

the desired (-)-Vince lactam untouched and therefore optically enriched.[8] The success of the

resolution is quantified by the enantiomeric ratio (E-value), where a high E-value (>200)

indicates a highly selective and effective transformation.[3]
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Experimental Protocol: Enzymatic Kinetic Resolution of
(±)-Vince Lactam
This protocol is a representative example and should be optimized based on the specific

enzyme and scale.

Biocatalyst Preparation: Prepare a solution or suspension of the chosen (+)-γ-lactamase

(e.g., from Microbacterium hydrocarbonoxydans) in a suitable aqueous buffer (e.g., 50 mM

phosphate buffer, pH 7.5).[8] The enzyme loading is critical and typically ranges from 1-5%

(w/w) relative to the substrate.

Reaction Setup: In a temperature-controlled vessel, dissolve racemic (±)-Vince lactam in the

buffer to a desired concentration (e.g., 50-100 g/L). Vigorous stirring is essential to ensure

homogeneity.

Initiation and Monitoring: Add the enzyme preparation to the substrate solution to initiate the

hydrolysis. Maintain the temperature at the enzyme's optimum (e.g., 30-50°C). Monitor the
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reaction progress by chiral HPLC, tracking the disappearance of the (+)-enantiomer and the

increase in enantiomeric excess (ee) of the (-)-enantiomer.

Quenching and Extraction: Once the conversion reaches ~50% (indicating complete

hydrolysis of the (+)-enantiomer), quench the reaction by adding a water-immiscible organic

solvent (e.g., ethyl acetate or dichloromethane) and adjusting the pH to >10 to stop

enzymatic activity.

Separation: The unreacted (-)-Vince lactam will be extracted into the organic layer, while the

water-soluble salt of the (+)-γ-amino acid remains in the aqueous phase. Separate the

layers.

Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to yield highly enantiopure (-)-Vince lactam.[3]
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Parameter Typical Value Causality / Justification

Substrate Conc. 50 - 150 g/L

Balances reaction rate with

potential substrate inhibition.

Higher concentrations improve

throughput.

Enzyme Loading 1 - 5% (w/w)

Directly influences reaction

time. Must be optimized for

cost-effectiveness.

pH 7.0 - 8.5

Maintained at the optimal pH

for γ-lactamase activity and

stability.

Temperature 30 - 50 °C

Set to the enzyme's optimal

temperature to maximize

catalytic rate without causing

denaturation.

Target Conversion ~50%

For kinetic resolution,

maximum ee of the starting

material is achieved at 50%

conversion.

Enantiomeric Excess (ee) > 99%

The goal of the resolution,

providing optically pure

material for subsequent steps.

[3]

Table 1: Key Parameters for Enzymatic Kinetic Resolution.

Part 2: Core Synthetic Strategies for Derivatization
With enantiopure Vince lactam in hand, the focus shifts to strategic modification. The

molecule's reactivity is dominated by the interplay between the nucleophilic nitrogen, the

electrophilic carbonyl, and, most importantly, the strained C=C double bond.

A. Strategic Functionalization of the Olefin Bond
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The high strain of the norbornene system makes the double bond particularly susceptible to a

variety of addition reactions, often with high stereocontrol dictated by the convex face of the

bicyclic structure.

Stereoselective Dihydroxylation: The synthesis of syn-diols is a common entry point for

creating carbocyclic nucleoside analogues. Reagents like osmium tetroxide (OsO₄) with a

co-oxidant (e.g., NMO) or potassium permanganate (KMnO₄) under cold, alkaline conditions

reliably add to the less-hindered exo face of the lactam. The resulting cis-diol is a crucial

intermediate, as seen in the synthesis of Carbovir.[2]

Epoxidation and Ring-Opening: Treatment with peroxy acids like m-CPBA also proceeds

from the exo face to form a stable epoxide. This epoxide is a powerful electrophile,

susceptible to ring-opening by a wide range of nucleophiles (e.g., azides, amines, thiols),

providing a direct route to highly functionalized cyclopentane cores.

Radical and Cycloaddition Reactions: The double bond can participate in various radical

cyclizations and cycloadditions, enabling the construction of complex, fused ring systems.

For instance, palladium-catalyzed Heck reactions or rhodium-catalyzed couplings have been

used to append aryl and other functionalities.[9]

(-)-Vince Lactam

r1 r2 r3

Exo-cis-Diol Exo-Epoxide Fused/Substituted
Cyclopentanes

 Dihydroxylation  Epoxidation  Cycloadditions
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B. Oxidative Cleavage: From Bicyclic Lactam to
Monocyclic Scaffolds
A powerful strategy for creating entirely new molecular scaffolds involves the complete

cleavage of the C=C bond. This transformation breaks open the bicyclic system, unfurling a

cyclopentane ring bearing two new functional handles, with the original stereocenters dictating

the stereochemistry of the new product.[5]

Protocol: Ozonolysis and Reductive Amination

Ozonolysis: Dissolve (-)-Vince lactam in a suitable solvent (e.g., DCM:Methanol, 9:1) and

cool to -78°C. Bubble ozone (O₃) gas through the solution until a persistent blue color

indicates a slight excess of ozone. The reaction must be performed in a well-ventilated fume

hood.

Reductive Quench: Purge the solution with nitrogen or oxygen to remove excess ozone. Add

a reducing agent, such as dimethyl sulfide (DMS) or triphenylphosphine (PPh₃), and allow

the mixture to warm slowly to room temperature. This step cleaves the intermediate ozonide

to yield the crucial diformyl intermediate.

Double Reductive Amination: Without isolating the often-unstable dialdehyde, add a primary

amine (e.g., a fluoroalkylamine) and a mild reducing agent like sodium cyanoborohydride

(NaBH₃CN) or sodium triacetoxyborohydride (STAB).[5] The amine first forms imines with

both aldehyde groups, which are then reduced in situ to form a new, functionalized

heterocyclic ring (e.g., a piperidine derivative).

Workup and Purification: After the reaction is complete, quench with a saturated aqueous

solution of sodium bicarbonate. Extract the product with an organic solvent, dry, and purify by

column chromatography to yield the desired substituted heterocycle.

Part 3: Applications in the Synthesis of High-Value
Derivatives
The true measure of a building block's utility is in the complexity and value of the molecules it

can generate. Vince lactam provides a stereochemically defined foundation for constructing a

wide range of biologically active compounds.
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Case Study: Synthesis of Carbocyclic Nucleosides
The synthesis of carbocyclic nucleosides, where the furanose oxygen is replaced by a

methylene group, is a flagship application of Vince lactam.[10][11] These analogues often

exhibit enhanced metabolic stability and potent antiviral activity. The synthesis of Abacavir is a

prime example.

(-)-Vince Lactam

cis-Diol

1. OsO₄, NMO

Amino Alcohol

2. LiAlH₄

(Lactam Reduction)

Protected Amino Alcohol

3. Protection (e.g., Boc)

Purine Adduct

4. Mitsunobu or Sₙ2
(Purine Base Addition)

Abacavir

5. Deprotection & 
Final Modifications
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The key strategic steps are:

Stereoselective Dihydroxylation: As described previously, forming the cis-diol from (-)-Vince

lactam.

Lactam Reduction: The amide is reduced to an amine using a powerful hydride reagent like

LiAlH₄, yielding a key amino alcohol intermediate.

Introduction of the Nucleobase: The hydroxyl groups are manipulated and activated, often

via a Mitsunobu reaction or conversion to a leaving group, to allow for nucleophilic

substitution by the desired purine or pyrimidine base. The stereochemistry is carefully

controlled in this crucial C-N bond-forming step.

Final Modifications: The synthesis is completed through deprotection and any necessary

functional group interconversions to arrive at the final active pharmaceutical ingredient.

Conclusion and Future Outlook
Vince lactam is far more than a simple precursor for a few known drugs; it is a versatile chiral

platform whose full potential is still being explored. Its rigid framework provides a reliable

method for transferring stereochemical information into a diverse array of products, from

complex nucleoside analogues to novel heterocyclic scaffolds.[1][5]

Future research will likely focus on several key areas. The discovery and engineering of novel

γ-lactamases with improved stability, activity, and altered stereoselectivity could provide even

more efficient routes to different enantiomers and derivatives.[3][6] Furthermore, the application

of modern catalytic methods—such as C-H activation, photoredox catalysis, and asymmetric

catalysis—to the Vince lactam core will undoubtedly unlock new, previously inaccessible

chemical space. As the demand for stereochemically complex and novel therapeutic agents

continues to grow, the elegant simplicity and profound utility of Vince lactam ensure it will

remain an indispensable tool for medicinal chemists for years to come.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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